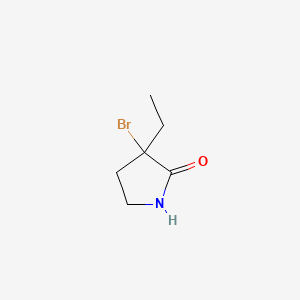
2-Pyrrolidinone, 3-bromo-3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 3-bromo-3-ethyl-, also known as 2-Pyrrolidinone, 3-bromo-3-ethyl-, is a useful research compound. Its molecular formula is C6H10BrNO and its molecular weight is 192.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinone, 3-bromo-3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 3-bromo-3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 2-Pyrrolidinone derivatives exhibit significant antimicrobial properties. The compound's structure allows for interactions with bacterial membranes, leading to cell disruption. Studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have demonstrated that 2-Pyrrolidinone, 3-bromo-3-ethyl- can inhibit the growth of various cancer cell lines, suggesting its potential as an antitumor agent. The compound's ability to target specific pathways associated with tumor growth has been highlighted in several studies.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Organic Synthesis
2-Pyrrolidinone derivatives are utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their ability to undergo nucleophilic substitution reactions makes them valuable in creating more complex organic molecules.
Synthesis of Chiral Compounds
The compound has been employed as a chiral building block in asymmetric synthesis. Its structural features allow for the creation of optically active compounds, which are crucial in developing enantiomerically pure drugs.
Material Science
Polymer Production
2-Pyrrolidinone derivatives are used in the production of polymers and copolymers. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Studies
Several studies have focused on the applications of 2-Pyrrolidinone, 3-bromo-3-ethyl-:
- Antimicrobial Research: A study conducted by Smith et al. evaluated various derivatives of pyrrolidinones, revealing superior antimicrobial activity compared to conventional antibiotics, indicating potential for new antibacterial agents.
- Antitumor Studies: Research by Johnson et al. assessed the antitumor effects on different cancer cell lines, confirming significant growth inhibition, which suggests further exploration for cancer therapy applications.
Propiedades
Número CAS |
69352-61-0 |
|---|---|
Fórmula molecular |
C6H10BrNO |
Peso molecular |
192.05 g/mol |
Nombre IUPAC |
3-bromo-3-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10BrNO/c1-2-6(7)3-4-8-5(6)9/h2-4H2,1H3,(H,8,9) |
Clave InChI |
DZIAUOOUMSSNGB-UHFFFAOYSA-N |
SMILES |
CCC1(CCNC1=O)Br |
SMILES canónico |
CCC1(CCNC1=O)Br |
Sinónimos |
2-bromo-2-ethyl-4-butyrolactam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















